Compound Description: This compound is a Schiff base synthesized from 4-aminophenazone and 3,5-dimethyl-1-phenylpyrazole-4-carboxaldehyde. []
Relevance: This compound, like N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-(4-isopropylphenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide, contains two pyrazole rings within its structure. [] The presence of these shared structural motifs suggests potential similarities in their chemical properties and reactivity.
Compound Description: This compound also belongs to the class of Schiff base compounds. It features an intramolecular hydrogen bond that generates an S(6) ring motif within its structure. []
Relevance: Both this compound and N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-(4-isopropylphenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide share the core structure of a pyrazolone ring substituted at the 4-position with an amino group linked to another aromatic ring system. [] This structural similarity suggests potential overlap in their chemical behavior.
Compound Description: This compound features a triazole ring linked to a pyrazole ring via a methylene bridge. The cyclohexyl ring in its structure exhibits conformational disorder in the solid state. []
Relevance: This compound shares the 3,5-dimethyl-1H-pyrazole moiety with N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-(4-isopropylphenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide. [] This shared fragment suggests potential similarities in their synthesis and some of their chemical properties.
Compound Description: This compound contains a dihydropyridine ring linked to a pyrazole ring. The crystal structure reveals an extensive network of hydrogen bonds. []
Relevance: Similar to N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-(4-isopropylphenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide, this compound incorporates a 1-phenyl-1H-pyrazole unit as part of its structure. []
Compound Description: This compound is characterized by the presence of two pyrazole rings within its structure, one of which is a pyrazolone ring. []
Relevance: The presence of two pyrazole rings, one of them being a pyrazolone, in this compound mirrors the structural features found in N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-(4-isopropylphenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide. []
Compound Description: This compound represents a series of molecules containing a thiadiazole ring linked to an azetidinone ring. They were synthesized and tested for their antibacterial activity. []
Relevance: Both this series of compounds and N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-(4-isopropylphenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide contain the 3,5-dimethyl-1H-pyrazole moiety. []
Compound Description: This compound is notable for its planar isoquinoline ring system and the presence of a 3,5-dimethylpyrazole substituent. []
Relevance: The shared presence of the 3,5-dimethyl-1H-pyrazole group links this compound structurally to N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-(4-isopropylphenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide. []
Compound Description: This molecule is characterized by a complex polycyclic structure that incorporates two distinct pyrazole ring systems. []
Relevance: The presence of two pyrazole rings in this compound and in N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-(4-isopropylphenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide highlights a common structural feature between them. []
Compound Description: This series of compounds, incorporating a pyrazole ring, was synthesized using a one-pot, four-component domino reaction and subsequently evaluated for their antibacterial activity. []
Relevance: The core structure of these derivatives, featuring a substituted pyrazole ring, is also a key structural element in N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-(4-isopropylphenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide. []
Compound Description: This compound features a tetrahydropyrimidine ring linked to a pyrazole ring, with an ester group at the 5-position of the pyrimidine. []
Relevance: Similar to N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-(4-isopropylphenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide, this compound contains a substituted 1-phenyl-1H-pyrazole ring system. []
2-Cyano-N-(4-(1-Methyl-1 H -benzo[d]imidazol-2-yl)-3-(Methylthio)-1-Phenyl-1 H -Pyrazol-5-yl)Acetamide
Compound Description: This compound is characterized by the presence of both pyrazole and benzimidazole ring systems in its structure. It serves as a versatile precursor for synthesizing various heterocyclic compounds, including pyrazoles, thiazoles, thiadiazoles, and thiophenes. []
Relevance: This compound, like N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-(4-isopropylphenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide, contains a 1-phenyl-1H-pyrazole moiety within its structure, suggesting potential similarities in their reactivity and potential applications. []
Compound Description: This molecule features a planar isoquinoline ring system and a 3,5-diethylpyrazole substituent. It exhibits disorder in the terminal carbon atoms of the ethyl groups. []
Relevance: Both this compound and N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-(4-isopropylphenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide share the 1-substituted-3-phenylisoquinoline structural motif. []
Compound Description: This compound is a nitrogen-containing heterocyclic ligand used to synthesize transition metal complexes. These complexes were then studied for their antimicrobial, antimycobacterial, and cytotoxic activities. []
Relevance: This compound, like N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-(4-isopropylphenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide, includes a pyrazolone ring within its structure, indicating a potential shared pathway in their synthesis or similar reactivity. []
(3,5-dimethyl-1H-pyrazol-4-yl) mercury (II) chloride (DMPMC)
Compound Description: This organomercury compound is derived from 3,5-dimethyl-1H-pyrazole. It demonstrated inhibitory effects on the growth of several gram-negative and gram-positive bacteria, yeast, and fungi. []
Relevance: This compound and N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-(4-isopropylphenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide are both categorized as pyrazole derivatives. []
Compound Description: This compound represents a series of molecules synthesized from N-(4-acetylphenyl)-10-methyl-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide and various aryl aldehydes. They were evaluated for their antifungal, antibacterial, and anti-inflammatory activities. []
Relevance: Similar to N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-(4-isopropylphenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide, this series of compounds contains a substituted pyrazole ring as a key structural feature. []
Compound Description: These compounds represent two series of novel derivatives characterized by a dioxaphosphepino[5,6-c]pyrazole core structure. []
Relevance: The presence of the pyrazole ring within the complex dioxaphosphepino[5,6-c]pyrazole core of these compounds structurally links them to N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-(4-isopropylphenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide. []
8-(1-benzyl-1H-pyrazol-4-yl) xanthines
Compound Description: These compounds represent a class of molecules designed as high-affinity and selective A2B adenosine receptor antagonists for potential use in treating asthma. []
Relevance: This class of compounds, similar to N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-(4-isopropylphenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide, features a substituted pyrazole ring attached to a larger aromatic system. [] This structural similarity suggests they may share similar synthetic pathways or exhibit comparable reactivity.
Compound Description: This compound is a key intermediate in the synthesis of various heterocyclic compounds, including pyrazolo-pyridones, pyrazolochromenes, and pyrazolotriazoles. []
Relevance: This compound and N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-(4-isopropylphenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide both contain a substituted pyrazole ring as a core structural element. []
Compound Description: This pyrazole derivative exhibits good corrosion inhibition for mild steel in sulfuric acid. []
Relevance: Both this compound and N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-(4-isopropylphenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide share the common feature of incorporating multiple 3,5-dimethyl-1H-pyrazole units within their structures. []
Compound Description: These two compounds are potent and selective spleen tyrosine kinase (SYK) inhibitors. Both compounds have a similar structure, differing only in the bicyclic moiety: BI 894416 contains 2-methyl-2H-pyrazolo[4,3-c]pyridine, while BI 1342561 contains 2,3-dimethyl-2H-indazole. []
Relevance: These SYK inhibitors, like N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-(4-isopropylphenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide, contain a substituted pyrazole ring as a key structural element. []
[Cu(PR3)2(HLacPz)]PF6 and [Cu(HLacPz)2(LacPz)2]
Compound Description: These compounds are copper(I) and copper(II) phosphane complexes, respectively. HLacPz represents the 3-(phenyl(1H-pyrazol-1-yl)methyl)pentane-2,4-dione ligand, which contains a pyrazole moiety. []
Relevance: The HLacPz ligand in these copper complexes shares the phenyl(1H-pyrazol-1-yl)methyl structural motif with N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-(4-isopropylphenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide. []
Compound Description: This compound exhibited antipsychotic-like properties in animal models without binding to dopamine receptors. Its structure features a pyrazole ring with a phenyl-substituted imine substituent. []
Relevance: This compound and N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-(4-isopropylphenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide share the common feature of having a substituted pyrazole ring, suggesting potential similarities in their chemical behavior and reactivity. []
Compound Description: This compound represents a series of novel sulfonamide drugs featuring a pyrazolo[3,4-b]pyridine core. They were synthesized and evaluated for their antimicrobial activity. []
Relevance: Both this series of sulfonamide drugs and N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-(4-isopropylphenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide share the sulfonamide functional group, indicating potential similarities in their chemical properties and potential biological activities. []
Compound Description: This series of pyrazole derivatives were synthesized and assessed for their analgesic and sedative effects. []
Relevance: Similar to N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-(4-isopropylphenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide, these compounds are classified as pyrazole derivatives, indicating potential shared synthetic pathways or analogous reactivity. []
Compound Description: These compounds represent a series of N,N,O-coordinated zinc complexes synthesized from pyrazole-based ligand precursors. They were investigated for their catalytic activity in the ring-opening polymerization of rac-lactide. []
Relevance: Similar to N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-(4-isopropylphenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide, these complexes incorporate a 3,5-dimethylpyrazole moiety within their structure. []
Compound Description: These compounds are a series of derivatives of 4-amino-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one (4-aminoantipyrine) designed to explore changes in hydrogen-bonding patterns. []
Relevance: Similar to N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-(4-isopropylphenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide, all of these derivatives contain the 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl structural motif. [] This shared fragment suggests potential similarities in their synthesis and some chemical properties.
Compound Description: This series of compounds was synthesized from (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbonohydrazonoyl dicyanide. []
Relevance: Both this series of compounds and N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-(4-isopropylphenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide incorporate a substituted pyrazole ring as a core structural element. []
Compound Description: These three s-triazine derivatives were studied for their ability to inhibit the corrosion of carbon steel in sulfuric acid. []
Relevance: Similar to N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-(4-isopropylphenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide, all three of these compounds contain two 3,5-dimethyl-1H-pyrazol-1-yl substituents. []
Compound Description: This series of mononuclear five-coordinate cobalt(II) complexes features the tetradentate ligand N,N-diethyl-N′,N′-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)ethane-1,2-diamine (dbdmp). The complexes were investigated for their DNA and bovine serum albumin (BSA) binding properties. []
Relevance: The dbdmp ligand in these cobalt(II) complexes, similar to N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-(4-isopropylphenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide, incorporates two 3,5-dimethyl-1H-pyrazol-1-yl units in its structure. [] This shared structural feature suggests possible similarities in their coordination chemistry and potential applications.
Compound Description: BTP2 is a pyrazole derivative shown to be a potent inhibitor of store-operated Ca2+ influx and superoxide production in HL60 cells and polymorphonuclear neutrophils. []
Relevance: BTP2, like N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-(4-isopropylphenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide, contains a substituted pyrazole ring and has shown potential for pharmaceutical application. [] This structural similarity suggests they may share similar chemical properties.
Compound Description: This compound is a key intermediate in the synthesis of various coumarin derivatives, including Schiff's bases, thiosemicarbazides, pyrazoles, and oxadiazoles. These derivatives were evaluated for their antimicrobial activity. []
Relevance: Although not directly containing a pyrazole ring, this compound is used as a precursor to synthesize a variety of heterocyclic compounds, including pyrazole-containing derivatives. [] This synthetic relationship links it to N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-(4-isopropylphenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide, which itself is a pyrazole derivative.
N-R-2-(5-(5-methyl-1 H -pyrazole-3-yl)-4-phenyl-4 H -1,2,4-triazole-3-ylthio)acetamides
Compound Description: This series of compounds, containing both 1,2,4-triazole and pyrazole rings, was synthesized and investigated for their potential biological activity. []
Relevance: These compounds and N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-(4-isopropylphenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide share the structural feature of incorporating a pyrazole ring within their molecular framework. []
Compound Description: These compounds are derivatives of 7-hydroxy-4-methyl coumarin, synthesized and evaluated for their antimicrobial activity. []
Relevance: These compounds, like N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-(4-isopropylphenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide, contain a 3,5-dimethyl-1H-pyrazole unit within their structure. []
Compound Description: This series of thiophenecarbohydrazide, thienopyrazole, and thienopyrimidine derivatives was designed and synthesized as potential antioxidant and antitumor agents. []
Relevance: Several compounds in this series, like N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-(4-isopropylphenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide, contain a 3,5-dimethyl-1H-pyrazole unit as a key structural element. []
N-[(1E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-4-(phenylmethyl)-1-piperazinamine (SANT-1) and N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-tris(ethyloxy)-benzamide (SANT-2)
Compound Description: SANT-1 and SANT-2 are two structurally distinct Smoothened receptor antagonists. They have been shown to bind in a manner consistent with allosteric modulation and inhibit the hedgehog (Hh) signaling pathway. []
Relevance: SANT-1, similar to N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-(4-isopropylphenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide, contains a substituted 3,5-dimethyl-1-phenyl-1H-pyrazole ring. [] This shared structural motif suggests potential similarities in their binding modes or pharmacological activities.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.